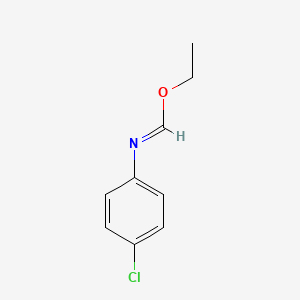

ethyl-N-(4-chlorophenyl)formimidate

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H10ClNO |

|---|---|

Molecular Weight |

183.63 g/mol |

IUPAC Name |

ethyl N-(4-chlorophenyl)methanimidate |

InChI |

InChI=1S/C9H10ClNO/c1-2-12-7-11-9-5-3-8(10)4-6-9/h3-7H,2H2,1H3 |

InChI Key |

SYFNBQMXCYHBOM-UHFFFAOYSA-N |

Canonical SMILES |

CCOC=NC1=CC=C(C=C1)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Ethyl-N-(4-chlorophenyl)formimidate

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Properties

Ethyl-N-(4-chlorophenyl)formimidate is an organic compound belonging to the class of formimidates. It is the ethyl ester of N-(4-chlorophenyl)formimidic acid.

Structure:

Table 1: Physicochemical Properties of this compound (Estimated)

| Property | Value | Source |

| Molecular Formula | C₉H₁₀ClNO | Calculated |

| Molecular Weight | 183.63 g/mol | Calculated |

| Appearance | Expected to be a liquid or low-melting solid | Analogy |

| Boiling Point | Not determined | - |

| Solubility | Expected to be soluble in organic solvents | Analogy |

Synthesis of this compound

The most common and direct method for the synthesis of ethyl N-arylformimidates is the reaction of an aniline with triethyl orthoformate, often with acid catalysis.[1]

Proposed Synthetic Pathway:

The synthesis of this compound can be achieved by the reaction of 4-chloroaniline with triethyl orthoformate. This reaction typically proceeds with the elimination of two equivalents of ethanol.

References

An In-depth Technical Guide to Ethyl N-(4-chlorophenyl)formimidate and its Isomer

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, and potential synthesis of ethyl N-(4-chlorophenyl)formimidate. Due to the limited availability of direct experimental data for this specific compound, this paper also draws critical comparisons with its well-documented isomer, N-(4-chlorophenyl)-N-ethylformamide, to provide a thorough understanding of this chemical space. This document is intended to serve as a foundational resource for researchers and professionals engaged in drug discovery and development who may encounter or consider this chemical moiety in their work. We will explore its structural characteristics, predicted physicochemical properties, and plausible synthetic routes based on established chemical principles and data from related compounds.

Introduction

Formimidates and their related amide isomers are important functional groups in medicinal chemistry, often contributing to the biological activity and pharmacokinetic profiles of drug candidates. This guide focuses on ethyl N-(4-chlorophenyl)formimidate, a molecule containing a 4-chlorophenyl group, an ethyl group, and a formimidate functional group. A critical aspect of this analysis is the distinction from its structural isomer, N-(4-chlorophenyl)-N-ethylformamide, as the subtle difference in the arrangement of atoms can lead to significant changes in chemical reactivity and biological function.

Molecular Structure and Identification

The core of this guide is the precise identification of the target molecule. An initial investigation reveals a common point of confusion between the requested ethyl N-(4-chlorophenyl)formimidate and its amide isomer.

Ethyl N-(4-chlorophenyl)formimidate is characterized by an ethyl group attached to the oxygen atom and the 4-chlorophenyl group attached to the nitrogen atom of the formimidate moiety (HC(=NAr)OEt).

In contrast, N-(4-chlorophenyl)-N-ethylformamide features both the 4-chlorophenyl and ethyl groups attached to the nitrogen atom of a formamide functional group (HC(=O)N(Et)Ar). This isomer is more commonly documented in chemical databases[1][2].

Chemical Structure Diagrams

Caption: 2D structures of Ethyl N-(4-chlorophenyl)formimidate and N-(4-chlorophenyl)-N-ethylformamide.

Physicochemical Properties

Due to the scarcity of experimental data for ethyl N-(4-chlorophenyl)formimidate, the following table presents data for the more common isomer, N-(4-chlorophenyl)-N-ethylformamide, and predicted properties for the target formimidate.

| Property | N-(4-chlorophenyl)-N-ethylformamide | Ethyl N-(4-chlorophenyl)formimidate (Predicted) |

| Molecular Formula | C9H10ClNO[1][2] | C9H10ClNO |

| Molecular Weight | 183.63 g/mol [1][2] | 183.63 g/mol |

| CAS Number | 13519-67-0[1] | Not available |

| Boiling Point | 310.2°C at 760 mmHg[1] | Expected to be lower than the formamide |

| Density | 1.198 g/cm³[1] | Expected to be slightly lower than the formamide |

| LogP | 2.96[1] | Expected to be similar to the formamide |

Synthesis and Experimental Protocols

Proposed Synthesis of Ethyl N-(4-chlorophenyl)formimidate

A potential method for the synthesis of ethyl N-(4-chlorophenyl)formimidate is the Pinner reaction. This would involve the reaction of 4-chlorobenzonitrile with ethanol in the presence of a strong acid catalyst, such as hydrogen chloride, to form the corresponding imidate hydrochloride salt. Subsequent neutralization would yield the free base.

Experimental Workflow:

Caption: Proposed synthetic workflow for ethyl N-(4-chlorophenyl)formimidate.

Detailed Protocol:

-

Reaction Setup: A solution of 4-chlorobenzonitrile in anhydrous ethanol is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a drying tube.

-

Acidification: The solution is cooled in an ice bath, and anhydrous hydrogen chloride gas is bubbled through the solution until saturation.

-

Reaction: The flask is sealed and allowed to stir at room temperature for an extended period (typically several hours to days), monitoring the reaction progress by thin-layer chromatography.

-

Isolation of Intermediate: The precipitated ethyl 4-chlorobenzimidate hydrochloride is collected by filtration and washed with anhydrous diethyl ether.

-

Neutralization: The imidate hydrochloride salt is then carefully neutralized with a weak base, such as a saturated aqueous solution of sodium bicarbonate, to afford the free ethyl N-(4-chlorophenyl)formimidate.

-

Purification: The crude product can be extracted with a suitable organic solvent and purified by vacuum distillation or recrystallization.

Spectral Characterization (Predicted)

While experimental spectra for ethyl N-(4-chlorophenyl)formimidate are not available, characteristic spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum is expected to show a singlet for the formimidate proton (HC=N), signals for the ethyl group (a quartet for the -OCH2- and a triplet for the -CH3), and signals in the aromatic region corresponding to the 4-chlorophenyl group.

-

¹³C NMR: Key signals would include the carbon of the C=N group, the carbons of the ethyl group, and the carbons of the 4-chlorophenyl ring.

-

IR Spectroscopy: A characteristic strong absorption band for the C=N stretching vibration is expected in the region of 1640-1690 cm⁻¹. This would be a key feature to distinguish it from the amide isomer, which would show a strong C=O stretch around 1650-1700 cm⁻¹.

-

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 183.63 g/mol .

Potential Applications in Drug Development

The incorporation of a 4-chlorophenyl moiety is a common strategy in drug design, as the chlorine atom can influence the compound's lipophilicity, metabolic stability, and binding interactions with biological targets. The formimidate functional group, being a bioisostere of the more common amide group, offers a potential avenue for modulating the physicochemical and pharmacological properties of a lead compound. The synthesis and evaluation of ethyl N-(4-chlorophenyl)formimidate could be of interest in programs targeting enzymes or receptors where hydrogen bonding and steric interactions in the active site are critical.

Conclusion

Ethyl N-(4-chlorophenyl)formimidate represents an under-explored area of chemical space. This technical guide has provided a detailed overview of its structure, distinguishing it from its more common isomer, N-(4-chlorophenyl)-N-ethylformamide. While direct experimental data is lacking, this paper has presented a plausible synthetic route and predicted spectral characteristics to aid researchers in its synthesis and identification. The potential for this molecule and its derivatives in medicinal chemistry warrants further investigation. This guide serves as a starting point for such endeavors, providing the necessary foundational information for its inclusion in future drug discovery and development programs.

References

- 1. Crystal structure and Hirshfeld surface analysis of ethyl (3E)-5-(4-chlorophenyl)-3-{[(4-chlorophenyl)formamido]imino}-7-methyl-2H,3H,5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ethyl-<4-(p-chlorophenyl)-2-cyano-5,6,7,8-tetrahydrothieno-<2,3-b>quinolin-3-yl>methanimidate|136344-92-8 - MOLBASE Encyclopedia [m.molbase.com]

Spectroscopic and Experimental Data for N-(4-chlorophenyl)formamide: A Technical Overview

Introduction

N-(4-chlorophenyl)formamide is a chemical intermediate of interest in organic synthesis and medicinal chemistry. Understanding its spectroscopic signature is crucial for its identification, characterization, and quality control. This technical guide provides a summary of the available Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for N-(4-chlorophenyl)formamide, along with a generalized experimental workflow for spectroscopic analysis.

Spectroscopic Data

The following tables summarize the available spectroscopic data for N-(4-chlorophenyl)formamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for N-(4-chlorophenyl)formamide

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| 7.00 - 7.50 | Multiplet | Aromatic protons |

| 8.30 | Singlet | Formyl proton (-CHO) |

| 8.70 | Broad Singlet | Amide proton (-NH) |

Note: The specific chemical shifts of the aromatic protons can vary depending on the solvent and concentration.

Table 2: ¹³C NMR Spectroscopic Data for N-(4-chlorophenyl)formamide

| Chemical Shift (δ) ppm | Assignment |

| 119.0 - 138.0 | Aromatic carbons |

| 160.0 - 165.0 | Formyl carbon (C=O) |

Note: The exact chemical shifts require experimental determination and may vary based on conditions.

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for N-(4-chlorophenyl)formamide

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3300 | Strong, Broad | N-H Stretch |

| ~ 1680 | Strong | C=O Stretch (Amide I) |

| ~ 1540 | Medium | N-H Bend (Amide II) |

| ~ 1250 | Medium | C-N Stretch |

| ~ 830 | Strong | C-H Out-of-plane bend (p-disubstituted benzene) |

| ~ 750 | Strong | C-Cl Stretch |

Experimental Protocols

Detailed experimental protocols for the synthesis of N-(4-chlorophenyl)formamide are not explicitly detailed in the provided search results. However, a general procedure for the formylation of anilines can be inferred.

General Synthesis of N-(4-chlorophenyl)formamide

A common method for the synthesis of formanilides is the reaction of the corresponding aniline with formic acid, often with a dehydrating agent or under azeotropic distillation to remove water and drive the reaction to completion.

Materials:

-

4-chloroaniline

-

Formic acid

-

Toluene (or another suitable solvent for azeotropic removal of water)

-

Dean-Stark apparatus

-

Standard laboratory glassware

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, dissolve 4-chloroaniline in toluene.

-

Add an excess of formic acid to the solution.

-

Heat the reaction mixture to reflux. Water formed during the reaction will be collected in the Dean-Stark trap.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

The product may precipitate upon cooling or can be obtained by removing the solvent under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture).

Spectroscopic Analysis

3.2.1. NMR Spectroscopy

-

Prepare a sample by dissolving 5-10 mg of the purified N-(4-chlorophenyl)formamide in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz).

-

Process the acquired data (Fourier transformation, phase correction, and baseline correction) to obtain the final spectra.

3.2.2. IR Spectroscopy

-

Prepare a sample of the purified N-(4-chlorophenyl)formamide. For solid samples, this is typically done by preparing a KBr pellet or by using an Attenuated Total Reflectance (ATR) accessory.

-

Acquire the IR spectrum using an FTIR spectrometer over the range of 4000-400 cm⁻¹.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups.

3.2.3. Mass Spectrometry (MS) A specific mass spectrum for N-(4-chlorophenyl)formamide was not found in the search results. A general procedure is outlined below.

-

Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).

-

Ionize the sample using a suitable technique (e.g., Electron Ionization - EI, Electrospray Ionization - ESI).

-

Analyze the resulting ions based on their mass-to-charge ratio (m/z) to determine the molecular weight and fragmentation pattern.

Workflow and Logical Relationships

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a chemical compound like N-(4-chlorophenyl)formamide.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

In-depth Technical Guide: Ethyl-N-(4-chlorophenyl)formimidate Reactivity and Stability

Notice to the Reader:

Following a comprehensive search of publicly available scientific databases and literature, it has been determined that there is a significant lack of specific technical information regarding the reactivity and stability of ethyl-N-(4-chlorophenyl)formimidate . The search did not yield dedicated studies, experimental protocols, or quantitative data sheets for this particular chemical compound.

The information presented in chemical and supplier databases is often limited to basic identifiers such as molecular formula and weight, without detailing its chemical behavior under various conditions. While general principles of organic chemistry can provide theoretical insights into the reactivity of formimidates, the absence of empirical data for this specific molecule prevents the creation of a detailed and reliable technical guide as initially intended.

For researchers, scientists, and drug development professionals interested in this compound, it is highly recommended to perform internal evaluations to determine its reactivity, stability, and handling requirements.

Theoretical Reactivity Profile

Based on the general chemical nature of N-aryl formimidates, a theoretical reactivity profile for this compound can be postulated. It is crucial to emphasize that the following information is based on general principles and has not been experimentally verified for this specific compound.

Formimidates are known to be susceptible to hydrolysis . In the presence of water, particularly under acidic or basic conditions, this compound is expected to hydrolyze to form ethyl formate and 4-chloroaniline. The rate of hydrolysis would likely be dependent on pH, temperature, and the presence of catalysts.

The imine functionality also makes the compound susceptible to reduction . Catalytic hydrogenation or treatment with reducing agents could potentially reduce the carbon-nitrogen double bond.

Due to the presence of the electron-withdrawing 4-chlorophenyl group, the nitrogen atom is expected to be less basic compared to its non-halogenated counterpart.

Postulated Stability and Storage

In the absence of specific stability data, general precautions for handling reactive organic compounds should be followed. It is recommended to store this compound in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids, bases, and oxidizing agents. Inert atmosphere storage may be beneficial to prevent degradation.

Future Research Directions

To address the current knowledge gap, the following experimental investigations are proposed:

-

Synthesis and Characterization: Detailed and reproducible synthesis protocols followed by comprehensive characterization using techniques such as NMR, IR, and mass spectrometry.

-

Stability Studies: Systematic evaluation of the compound's stability under various conditions of temperature, humidity, pH, and light exposure. This would involve developing and validating analytical methods to monitor the parent compound and identify any degradation products.

-

Forced Degradation Studies: Exposing the compound to stress conditions (e.g., strong acid, strong base, oxidation, heat) to understand its degradation pathways.

-

Reactivity Profiling: Investigating its reactivity with a range of common reagents to understand its chemical behavior and potential incompatibilities.

Logical Workflow for Future Studies

For any future research endeavors on this compound, a logical workflow would be essential.

Caption: Proposed experimental workflow for investigating this compound.

An In-depth Technical Guide on the Core Mechanism of Action of Ethyl N-(4-chlorophenyl)formimidate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl N-(4-chlorophenyl)formimidate is a member of the formamidine class of compounds, which are primarily recognized for their insecticidal and acaricidal properties. The core mechanism of action of formamidines revolves around their interaction with the invertebrate nervous system, specifically targeting octopamine receptors. This technical guide provides a detailed examination of the molecular mechanisms of action, drawing upon data from closely related and well-studied formamidine compounds to elucidate the biological activities of ethyl N-(4-chlorophenyl)formimidate. The guide includes summaries of quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and workflows.

Primary Mechanism of Action: Octopamine Receptor Agonism

The principal mechanism through which formamidines, including presumably ethyl N-(4-chlorophenyl)formimidate, exert their effects is by acting as agonists at octopamine receptors in invertebrates.[1][2] Octopamine, the invertebrate counterpart to norepinephrine, is a critical neurotransmitter, neuromodulator, and neurohormone involved in regulating various physiological processes, including muscle contraction, learning, and behavior.[2]

Formamidines mimic the action of octopamine, leading to overstimulation of octopaminergic pathways.[2] This results in a range of toxic effects in target pests, such as behavioral changes, paralysis, and ultimately, death.[1][2]

Signaling Pathway

Octopamine receptors are G-protein coupled receptors (GPCRs) that, upon activation, can trigger downstream signaling cascades. One of the primary pathways involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[3] This alteration in second messenger concentration subsequently modulates the activity of protein kinases and other effector proteins, resulting in a physiological response.

Figure 1: Simplified signaling pathway of formamidine action on octopamine receptors.

Quantitative Data for Formamidine-Octopamine Receptor Interaction

Due to a lack of publicly available data specifically for ethyl N-(4-chlorophenyl)formimidate, the following table summarizes the binding affinities and functional activities of other well-characterized formamidines. This data is indicative of the potential activity of the target compound.

| Compound | Target Organism | Receptor/Assay | Value | Unit | Reference |

| Chlordimeform | Drosophila melanogaster | Octopamine-stimulated Adenylyl Cyclase | Inhibition | - | [3] |

| Demethylchlordimeform (DCDM) | Drosophila melanogaster | Octopamine-stimulated Adenylyl Cyclase | Stimulation | - | [3] |

| Amitraz | Drosophila melanogaster | Octopamine-stimulated Adenylyl Cyclase | Inhibition | - | [3] |

Note: The inhibitory or stimulatory nature of the interaction can vary depending on the specific formamidine and the receptor subtype.

Experimental Protocol: Octopamine Receptor Binding Assay

The following is a generalized protocol for a radioligand binding assay to determine the affinity of a compound for octopamine receptors, adapted from methodologies used for studying GPCRs.

Objective: To determine the binding affinity (Ki) of ethyl N-(4-chlorophenyl)formimidate for octopamine receptors.

Materials:

-

Membrane preparation from a suitable insect tissue known to express octopamine receptors (e.g., insect brains).

-

Radiolabeled ligand (e.g., [³H]-Octopamine or a suitable antagonist like [³H]-Yohimbine).

-

Unlabeled octopamine (for determining non-specific binding).

-

Test compound: ethyl N-(4-chlorophenyl)formimidate.

-

Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

-

96-well microplates.

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

Workflow:

Figure 2: General workflow for an octopamine receptor binding assay.

Procedure:

-

Membrane Preparation: Homogenize insect tissue in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radiolabeled ligand, and varying concentrations of the test compound (ethyl N-(4-chlorophenyl)formimidate). Include wells with excess unlabeled octopamine to determine non-specific binding and wells with only the radioligand for total binding.

-

Incubation: Incubate the plate at a specific temperature for a set period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

-

Washing: Wash the filters with ice-cold buffer to minimize non-specific binding.

-

Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding at each concentration of the test compound. Plot the percentage of specific binding against the log concentration of the test compound to generate a dose-response curve and determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Secondary Mechanism of Action: Monoamine Oxidase (MAO) Inhibition

Some formamidines have been shown to inhibit monoamine oxidase (MAO), an enzyme responsible for the degradation of monoamine neurotransmitters like octopamine.[2] Inhibition of MAO would lead to an accumulation of octopamine in the synapse, thereby potentiating its effects. However, the contribution of MAO inhibition to the overall toxicity of formamidines is considered to be of lesser importance than their direct action on octopamine receptors.[2]

Quantitative Data for Formamidine-MAO Interaction

The following table presents data on the MAO inhibitory activity of chlordimeform, a structurally related formamidine.

| Compound | Enzyme Source | Substrate | IC50 | Unit | Reference |

| Chlordimeform | Mouse Brain Mitochondria | Kynuramine | ~1 x 10⁻⁴ | M | [2] |

| Chlordimeform | Mouse Liver Mitochondria | Kynuramine | ~1 x 10⁻⁴ | M | [2] |

Experimental Protocol: Monoamine Oxidase (MAO) Inhibition Assay

This protocol describes a common method for assessing the inhibitory potential of a compound against MAO activity.

Objective: To determine the IC50 value of ethyl N-(4-chlorophenyl)formimidate for MAO-A and MAO-B.

Materials:

-

Source of MAO-A and MAO-B (e.g., recombinant human MAO or mitochondrial fractions from rodent liver or brain).

-

MAO substrate (e.g., kynuramine for a continuous spectrophotometric assay).

-

Known MAO inhibitors as positive controls (e.g., clorgyline for MAO-A, selegiline for MAO-B).

-

Test compound: ethyl N-(4-chlorophenyl)formimidate.

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Spectrophotometer or fluorometer.

Workflow:

Figure 3: General workflow for a monoamine oxidase inhibition assay.

Procedure:

-

Enzyme and Compound Preparation: Prepare solutions of the MAO enzyme and the test compound in the appropriate buffer.

-

Pre-incubation: In a microplate, pre-incubate the enzyme with various concentrations of ethyl N-(4-chlorophenyl)formimidate or a control inhibitor for a defined period at a specific temperature.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the substrate (e.g., kynuramine).

-

Measurement: Immediately begin monitoring the change in absorbance or fluorescence over time, which corresponds to the rate of product formation.

-

Data Analysis: Determine the initial reaction velocity for each concentration of the inhibitor. Calculate the percentage of inhibition relative to the uninhibited control. Plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.

Other Potential Mechanisms

While octopamine receptor agonism and MAO inhibition are the most cited mechanisms, other potential targets for formamidines have been suggested, although they are less well-characterized:

-

α2-Adrenergic Receptors: In vertebrates, formamidines can interact with α2-adrenergic receptors, leading to effects such as sedation and hypotension.[4]

-

Histamine H1 Receptors: Some studies suggest an inhibitory effect on histamine H1 receptors.[4]

-

Ion Channels: Formamidines may also modulate the activity of calcium ion channels.[4]

Conclusion

The primary mechanism of action of ethyl N-(4-chlorophenyl)formimidate, as inferred from the broader class of formamidine pesticides, is the agonistic activity at invertebrate octopamine receptors. This interaction disrupts normal neurotransmission, leading to the compound's insecticidal and acaricidal effects. A secondary, and likely less significant, mechanism is the inhibition of monoamine oxidase. Further research is required to elucidate the specific binding affinities, functional activities, and quantitative contributions of these mechanisms for ethyl N-(4-chlorophenyl)formimidate itself. The experimental protocols provided in this guide offer a framework for conducting such investigations.

References

- 1. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 2. Mode of action of formamidine pesticides: an evaluation of monoamine oxidase as the target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. weizmann.elsevierpure.com [weizmann.elsevierpure.com]

- 4. Characterization of the Anopheles gambiae octopamine receptor and discovery of potential agonists and antagonists using a combined computational-experimental approach - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Physicochemical Properties of N-(4-chlorophenyl) Derivatives

Disclaimer: This technical guide addresses the physical and chemical properties of compounds structurally related to ethyl-N-(4-chlorophenyl)formimidate. Extensive literature searches did not yield specific data for this compound, suggesting it is not a well-characterized compound. The following information is therefore based on the closely related isomer, N-(4-chlorophenyl)-N-ethylformamide , and other relevant derivatives to provide a useful reference for researchers, scientists, and drug development professionals.

Physicochemical Properties of N-(4-chlorophenyl)-N-ethylformamide

The following table summarizes the key physical and chemical properties of N-(4-chlorophenyl)-N-ethylformamide, a structural isomer of the requested compound. This data provides a foundational understanding of the molecule's characteristics.

| Property | Value | Reference |

| Molecular Formula | C9H10ClNO | [1] |

| Molecular Weight | 183.63 g/mol | [1] |

| CAS Number | 13519-6-7 | [2] |

Experimental Protocols: Synthesis of Related Compounds

While a specific protocol for this compound is unavailable, the synthesis of related N-substituted formamides and other derivatives has been documented. These methods can serve as a basis for the potential synthesis of the target compound.

Synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylformamide via Leuckart Reaction

A rapid synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylformamide has been achieved using the Leuckart reaction.[3]

Materials:

-

4-chloroacetophenone

-

N-methylformamide

Procedure:

-

A reaction is conducted on a 10 mmol scale.

-

The reaction mixture is heated to 180-184 °C.

-

The reaction is monitored for completion, which is expected within approximately 50 minutes.

-

Upon completion, the product is isolated using extraction and column chromatography.

-

The structure of the final product is confirmed using NMR spectroscopy and elemental analysis.

This rapid procedure is noted to be significantly faster than the traditional Leuckart reaction, which typically requires 3 to 6 hours.[3]

Synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide

The synthesis of this chiral cyanamide involves the electrophilic cyanation of the corresponding amine.[4][5]

Materials:

-

(R)-4-chloro-α-methylbenzylamine

-

Cyanogen bromide (Caution: Extremely toxic)

-

Diethyl ether

Procedure:

-

A solution of (R)-4-chloro-α-methylbenzylamine (10 mmol) in diethyl ether (20 mL) is prepared.

-

This solution is added dropwise to a solution of cyanogen bromide (5 mmol) in diethyl ether (30 mL) at 0 °C in a fume hood with appropriate personal protective equipment.[4]

-

The reaction mixture is then stirred at room temperature for 3 hours.

-

A white precipitate of the ammonium salt forms and is removed by filtration.

-

The filtrate is washed with water (2 x 10 mL), dried with anhydrous MgSO4, filtered, and concentrated under reduced pressure.

-

The resulting yellow oil is washed twice with hexane (2 x 5 mL) to yield the final product.[4]

Potential Biological Activity of N-(4-chlorophenyl) Derivatives

While no signaling pathway or biological activity data was found for this compound or its close isomer, other N-(4-chlorophenyl) derivatives have been investigated for their therapeutic potential. This suggests that this chemical scaffold is of interest in drug discovery.

-

Anti-HBV Activity: A study on N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523) demonstrated its potent in vitro and in vivo activity against the Hepatitis B virus (HBV). The proposed mechanism involves increasing the intracellular levels of APOBEC3G (A3G), a known inhibitor of HBV replication.[6][7]

-

Anti-glioma Activity: A series of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles were synthesized and screened for their kinase inhibitory and anticancer activities. One compound was identified as an AKT2/PKBβ kinase inhibitor with anti-glioma activity.[8]

-

Antitumor Agents: Novel 4-(4-formamidophenylamino)-N-methylpicolinamide derivatives, which contain a related structural motif, have been synthesized and evaluated as potential antitumor agents. These compounds were shown to inhibit the proliferation of human cancer cell lines and slow cancer progression in mice through the suppression of angiogenesis and induction of apoptosis and necrosis.[9]

The biological activities of these related compounds highlight the potential for derivatives of N-(4-chlorophenyl) to be explored in various therapeutic areas.

Diagrams

Synthetic Workflow Example

Caption: Synthesis of N-[1-(4-chlorophenyl)ethyl]-N-methylformamide.

Logical Relationship of Related Compounds

Caption: Relationship between the requested compound and its analogs.

References

- 1. N-(4-CHLOROPHENYL)-N-ETHYLFORMAMIDE | 13519-67-0 [chemicalbook.com]

- 2. N-(4-CHLOROPHENYL)-N-ETHYLFORMAMIDE synthesis - chemicalbook [chemicalbook.com]

- 3. Rapid Synthesis of N-[1-(4-bromophenyl)ethyl]-N-methylformamide | Poster Board #1042 - American Chemical Society [acs.digitellinc.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and Bioactivity of N-(4-Chlorophenyl)-4-Methoxy-3-(Methylamino) Benzamide as a Potential Anti-HBV Agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

A Paradigmatic Guide to the Theoretical Study of Ethyl-N-(4-chlorophenyl)formimidate

Disclaimer: As of late 2025, a thorough literature search reveals no specific theoretical or experimental studies published on ethyl-N-(4-chlorophenyl)formimidate. This technical guide has been constructed as a paradigmatic framework for researchers, scientists, and drug development professionals. It outlines the established computational and experimental methodologies that would be employed in such a study, drawing upon data from structurally related molecules containing the 4-chlorophenyl moiety.

Introduction

This compound is an organic compound featuring a 4-chlorophenyl group attached to a formimidate functional group. The structural isomerism between formimidates (R-N=CH-OR') and formamides (R-NR'-CHO) suggests potentially distinct electronic and reactive properties. Theoretical studies, primarily employing quantum chemical calculations, are indispensable for elucidating the molecular structure, stability, electronic characteristics, and spectroscopic profile of novel compounds before or in conjunction with experimental synthesis and analysis.

This guide details a comprehensive approach for the theoretical investigation of this compound, covering molecular modeling, vibrational analysis, and electronic property prediction. The methodologies and data presented are based on analogous studies of related compounds, such as (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one and various N-aryl compounds, to provide a robust and scientifically grounded blueprint.[1]

Proposed Molecular Structure

The proposed structure of this compound is a foundational element for all subsequent theoretical analyses.

Synthesis and Experimental Protocols

While no specific synthesis for this compound is documented, a plausible route involves the reaction of 4-chloroaniline with triethyl orthoformate. For illustrative purposes, this section provides a detailed, documented protocol for a related N-aryl compound.

Proposed Synthesis Route

A common method for synthesizing N-aryl formimidates is the Pinner reaction, which typically involves reacting a nitrile with an alcohol in the presence of an acid catalyst to form an imino ether hydrochloride salt, followed by neutralization. An alternative and more direct route for N-substituted formimidates involves the condensation of an amine (4-chloroaniline) with an orthoformate (triethyl orthoformate), often catalyzed by an acid.

Example Experimental Protocol: Synthesis of N-[(1R)-1-(4-Chlorophenyl)ethyl]-cyanamide[2][3]

This protocol demonstrates a standard procedure for the synthesis and characterization of a related molecule containing the 4-chlorophenyl group.[2][3]

Materials:

-

(R)-4-chloro-α-methylbenzylamine (2 equivalents)

-

Cyanogen bromide (1 equivalent)

-

Diethyl ether (anhydrous)

-

Magnesium sulfate (anhydrous)

-

Hexane

Procedure:

-

A solution of (R)-4-chloro-α-methylbenzylamine (e.g., 10 mmol) in 20 mL of diethyl ether is added dropwise to a solution of cyanogen bromide (e.g., 5 mmol) in 30 mL of diethyl ether at 0 °C in a fume hood.

-

The reaction mixture is stirred at room temperature for 3 hours, during which a white precipitate of the ammonium salt forms.

-

The precipitate is removed by filtration.

-

The filtrate is washed with water (2 x 10 mL), dried with anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The resulting yellow oil is washed twice with hexane (2 x 5 mL) to yield the pure cyanamide product.[3]

Characterization:

-

FT-IR: To identify characteristic vibrations, such as N-H and C≡N stretches.[3]

-

¹H and ¹³C NMR: To confirm the chemical structure, proton environment, and carbon framework.[3]

-

HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental composition.

Theoretical Framework and Computational Workflow

The core of a theoretical study lies in its computational methodology. Density Functional Theory (DFT) is a robust method for investigating the electronic structure and properties of molecules.[1][4][5] The typical workflow for such a study is visualized below.

Computational Details

All calculations would be performed using a quantum chemistry software package like Gaussian. The geometry of this compound would be optimized using DFT with the Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[1] A triple-zeta basis set with polarization and diffuse functions, such as 6-311++G(d,p), is appropriate for achieving a balance between accuracy and computational cost for a molecule of this size.[4] Vibrational frequency calculations at the same level of theory are crucial to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface.

Predicted Molecular Properties (Paradigmatic Data)

This section presents the types of quantitative data that would be generated from the theoretical study. The tables are populated with representative data from computational analyses of structurally similar molecules to serve as a practical example.

Optimized Geometrical Parameters

The optimized geometry provides the most stable three-dimensional arrangement of the atoms. Bond lengths and angles are fundamental descriptors of molecular structure. The table below shows example data from a related chalcone derivative.[1]

Table 1: Selected Optimized Geometrical Parameters (Exemplar Data)

| Parameter | Bond | Length (Å) | Parameter | Angle | Angle (°) |

|---|---|---|---|---|---|

| C-Cl | C1-Cl29 | 1.7549 | C-C-C | C2-C1-C6 | 119.5 |

| C=O | C14=O26 | 1.2599 | C-C-H | C1-C6-H11 | 119.8 |

| C-N | - | - | C-N=C | - | - |

| N=C | - | - | N=C-O | - | - |

| C-O | C14-C15 | 1.4552 | C-O-C | - | - |

Data sourced from the computational study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.[1]

Vibrational Frequencies

Vibrational analysis predicts the infrared (IR) and Raman spectra, which serve as molecular fingerprints. The calculated frequencies are typically scaled to correct for anharmonicity and basis set limitations.

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies (cm⁻¹) (Exemplar Data)

| Assignment | Experimental FT-IR | Calculated (Scaled) |

|---|---|---|

| Aromatic C-H stretch | 3086 | 3080 |

| C=N stretch | ~1650 (predicted) | - |

| C=C stretch | 1504 | 1510 |

| C-O stretch | - | - |

| C-Cl stretch | ~750 (predicted) | - |

Data partially sourced from the study of (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one.[1]

Electronic and Reactivity Descriptors

Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding electronic transitions and chemical reactivity.[6] The energy gap (ΔE) between them indicates the molecule's kinetic stability.

Table 3: Calculated Electronic Properties (eV) (Exemplar Data)

| Parameter | Value |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

| Chemical Hardness (η) | 2.35 |

| Chemical Softness (S) | 0.21 |

| Electronegativity (χ) | 4.15 |

Values are representative and based on typical ranges for similar aromatic compounds.

Molecular Electrostatic Potential (MEP)

The MEP surface is a valuable tool for visualizing the charge distribution and predicting sites for electrophilic and nucleophilic attack. For this compound, negative potential (red/yellow) would be expected around the nitrogen and oxygen atoms, indicating susceptibility to electrophilic attack. Positive potential (blue) would likely be found around the hydrogen atoms.

Conclusion

This guide provides a comprehensive framework for conducting theoretical studies on this compound. By leveraging established DFT methodologies, researchers can predict the molecule's structural, vibrational, and electronic properties with high confidence. These computational insights are critical for guiding synthetic efforts, interpreting experimental data, and assessing the potential of the molecule for applications in drug development and materials science. The paradigmatic data and workflows presented here serve as a robust starting point for future investigations into this and other novel N-aryl compounds.

References

- 1. Computational Insights on Molecular Structure, Electronic Properties, and Chemical Reactivity of (E)-3-(4-Chlorophenyl)-1-(2-Hydroxyphenyl)Prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. chemrevlett.com [chemrevlett.com]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Notes and Protocols: Ethyl N-(4-chlorophenyl)formimidate and Related Reagents in Chemical Synthesis

Section 1: Ethyl N-(4-chlorophenyl)carbamate

Application Notes

Ethyl N-(4-chlorophenyl)carbamate is a versatile organic compound with applications in agriculture and chemical synthesis. Its biological activity is of interest for the development of new agrochemicals, while its chemical reactivity makes it a useful intermediate for the synthesis of more complex molecules.[1]

-

Agrochemical Applications: This compound has been investigated for its fungicidal properties, making it a candidate for crop protection.[1] The presence of the 4-chlorophenyl group is thought to enhance its interaction with biological targets.[1]

-

Pharmaceutical Research: While less common, carbamate derivatives are explored in drug discovery for their potential therapeutic applications.

-

Synthetic Intermediate: In organic chemistry, ethyl N-(4-chlorophenyl)carbamate serves as a precursor for the synthesis of various organic compounds.[1]

Data Presentation

Table 1: Synthesis of Ethyl N-(4-chlorophenyl)carbamate

| Starting Materials | Reagents/Solvents | Reaction Conditions | Yield | Reference |

| 4-chloroaniline, Urea, Ethyl carbamate | Ethanol, Chlorobenzene | 200°C, 6.5 hours | 78.6% | [2] |

| 4-chloroaniline | Ethyl chloroformate, Base (e.g., Pyridine) | Controlled | ~78% | [1] |

| 4-chlorophenylisocyanate | Zinc bromide ethyl acetate / Tetrahydrofuran | 45°C, 10 hours | >70% | [3] |

Experimental Protocols

Protocol 1: Synthesis of Ethyl N-(4-chlorophenyl)carbamate from 4-chloroaniline and Urea [2]

-

Reaction Setup: In a pressure apparatus, combine 638 g of 4-chloroaniline, 240 g of urea, 89 g of ethyl carbamate, 625 g of ethanol (~96%), and 1400 g of chlorobenzene.

-

Reaction Execution: Heat the mixture to 200°C and maintain for 6.5 hours with stirring.

-

Work-up:

-

Cool the apparatus to room temperature and vent.

-

Remove excess ethanol by fractional distillation at atmospheric pressure.

-

Introduce hydrogen chloride gas into the stirred mixture at room temperature.

-

Filter the resulting mixture.

-

-

Purification:

-

Subject the filtrate to fractional distillation in vacuo.

-

Separate chlorobenzene at 15 mbar.

-

Distill the product at 0.2 mbar to yield N-(4-chlorophenyl)-carbamic acid ethyl ester.

-

Protocol 2: General Synthesis of Ethyl N-(4-chlorophenyl)carbamate from 4-chloroaniline and Ethyl Chloroformate [1]

-

Reaction Setup: Dissolve 4-chloroaniline in a suitable solvent such as tetrahydrofuran or dichloromethane in a reaction vessel.

-

Reagent Addition: Under basic conditions (e.g., using a non-nucleophilic base like pyridine), add a slight excess of ethyl chloroformate dropwise while maintaining a controlled temperature.

-

Reaction Monitoring: Monitor the reaction progress using an appropriate technique such as Thin Layer Chromatography (TLC).

-

Work-up and Purification: Once the reaction is complete, quench the reaction, and extract the product. The crude product can be purified by recrystallization or column chromatography.

Visualization

References

Application Notes and Protocols for Ethyl-N-(4-chlorophenyl)formimidate and Analogous Compounds

Chemical Properties and Synthesis

Chemical Structure:

-

IUPAC Name: ethyl N-(4-chlorophenyl)methanimidate

-

Molecular Formula: C₉H₁₀ClNO

-

Molecular Weight: 183.63 g/mol

-

CAS Number: Not assigned.

Table 1: Physicochemical Properties of Analogous Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Relevant Notes |

| Ethyl formimidate hydrochloride[1] | C₃H₈ClNO | 109.55 | A related simple formimidate. |

| N-(4-chlorophenyl)-N-ethylformamide[2][3] | C₉H₁₀ClNO | 183.63 | A structural isomer. |

| N-(4-chlorophenyl)benzamide | C₁₃H₁₀ClNO | 231.68 | An N-(4-chlorophenyl) amide with documented biological activity.[4][5] |

Potential Applications

Based on the biological activities of structurally related compounds, ethyl-N-(4-chlorophenyl)formimidate could be investigated for the following applications:

-

Anticancer Agent: Numerous N-(4-chlorophenyl) substituted heterocyclic compounds have demonstrated potent anti-cancer activity. For instance, N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles have been shown to inhibit the AKT2/PKBβ kinase pathway in glioma cells.[3][6] Other imidazopyridine derivatives show anticancer effects by inhibiting Wnt/β-catenin signaling.[7]

-

Antiviral Agent: N-phenylbenzamide derivatives, including those with a 4-chlorophenyl group, have shown activity against Hepatitis B virus (HBV) by increasing intracellular levels of the antiviral protein APOBEC3G.[4][5] Additionally, sulfonamides derived from 5-(4-chlorophenyl)-1,3,4-thiadiazole have shown activity against the Tobacco Mosaic Virus (TMV).[8]

-

Antimicrobial Agent: Formamidine derivatives and various nitrogen-containing heterocyclic compounds have been reported to possess antibacterial and antifungal properties.[9][10][11]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general method for the synthesis of N-aryl formimidates via the Pinner reaction, starting from a nitrile and an alcohol under acidic conditions, followed by basification.

Materials:

-

4-Chlorobenzonitrile

-

Anhydrous Ethanol

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas or solution in diethyl ether)

-

Sodium Bicarbonate solution (saturated)

-

Anhydrous Sodium Sulfate

-

Standard laboratory glassware for anhydrous reactions

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Imidate Hydrochloride Formation:

-

Dissolve 4-chlorobenzonitrile (1 equivalent) in anhydrous ethanol (3-5 volumes).

-

Cool the solution to 0°C in an ice bath.

-

Bubble dry hydrogen chloride gas through the solution with stirring, or add a stoichiometric amount of HCl in anhydrous diethyl ether.

-

Allow the mixture to stir at 0°C for 1 hour and then let it stand at room temperature overnight.

-

The corresponding imidate hydrochloride salt may precipitate. If so, collect the solid by filtration. Otherwise, proceed to the next step.

-

-

Formation of the Free Imidate:

-

Carefully add the reaction mixture (or the isolated salt) to a stirred, saturated solution of sodium bicarbonate at 0°C to neutralize the excess acid.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.

-

-

Purification:

-

Purify the crude product by vacuum distillation or column chromatography on silica gel.

-

Workflow for Synthesis:

Caption: General workflow for the synthesis of this compound.

Protocol 2: In Vitro Anticancer Activity Screening (MTT Assay)

This protocol outlines a method to assess the cytotoxic effects of the compound on a cancer cell line (e.g., a human glioma cell line, given the activity of related compounds[3][6]).

Materials:

-

Human cancer cell line (e.g., U-87 MG) and appropriate non-cancerous control cell line (e.g., human astrocytes).

-

Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin).

-

This compound (dissolved in DMSO to create a stock solution).

-

Phosphate-Buffered Saline (PBS).

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

DMSO.

-

96-well cell culture plates.

-

Multichannel pipette.

-

Plate reader (570 nm).

Procedure:

-

Cell Seeding:

-

Trypsinize and count the cells.

-

Seed 5,000 cells per well in a 96-well plate and incubate for 24 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compound in complete medium from the DMSO stock. Ensure the final DMSO concentration is <0.1%.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compound at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

-

Include a vehicle control (medium with DMSO) and a positive control (e.g., a known anticancer drug).

-

Incubate for 48-72 hours.

-

-

MTT Assay:

-

After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Shake the plate for 10 minutes.

-

-

Data Analysis:

-

Measure the absorbance at 570 nm using a plate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot a dose-response curve and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

-

Table 2: Representative Anticancer Activity of an Analogous N-(4-chlorophenyl) Compound

| Compound | Cell Line | IC₅₀ (µM) | Reference |

| IMB-0523 (N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide) | Wild-type HBV in HepG2.2.15 cells | 1.99 | [5] |

| IMB-0523 | Drug-resistant HBV in HepG2.2.15 cells | 3.30 | [5] |

Protocol 3: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the compound against bacterial strains.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922).

-

Mueller-Hinton Broth (MHB).

-

This compound (dissolved in DMSO).

-

Sterile 96-well plates.

-

Standard antibiotic for positive control (e.g., Ciprofloxacin).

-

Bacterial inoculum standardized to 0.5 McFarland.

Procedure:

-

Preparation of Plates:

-

Add 50 µL of sterile MHB to each well of a 96-well plate.

-

Add 50 µL of the test compound stock solution to the first well and perform a 2-fold serial dilution across the plate.

-

The final volume in each well should be 50 µL.

-

-

Inoculation:

-

Dilute the 0.5 McFarland bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Add 50 µL of the diluted bacterial inoculum to each well.

-

Include a growth control (no compound) and a sterility control (no bacteria).

-

-

Incubation:

-

Incubate the plates at 37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

-

Potential Mechanism of Action - Signaling Pathway

Given the observed activity of similar compounds on the AKT pathway, a potential mechanism for an N-(4-chlorophenyl) containing molecule could involve the inhibition of this key cell survival pathway.

Caption: Hypothetical inhibition of the PI3K/AKT signaling pathway by the test compound.

References

- 1. Ethyl formimidate hydrochloride | C3H8ClNO | CID 12578842 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Ethyl Imidazolate? [synapse.patsnap.com]

- 3. Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. dovepress.com [dovepress.com]

- 6. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 7. A Novel Imidazopyridine Derivative Exhibits Anticancer Activity in Breast Cancer by Inhibiting Wnt/β‑catenin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and Antiviral Activity of 5‑(4‑Chlorophenyl)-1,3,4-Thiadiazole Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ANTIMICROBIAL ACTIVITY AND CHARACTERIZATION OF SEVEN SYNTHETIC FORMAMIDINE DISULFIDE DERIVATIVES | Semantic Scholar [semanticscholar.org]

- 10. Synthesis, characterization and antimicrobial activity of some novel benzimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. wjbphs.com [wjbphs.com]

Application Notes and Protocols for N-(4-chlorophenyl)-Substituted Compounds in Medicinal Chemistry

Topic: Applications of N-(4-chlorophenyl)-Substituted Compounds in Medicinal Chemistry, with a focus on the anti-Hepatitis B Virus (HBV) agent N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523).

Audience: Researchers, scientists, and drug development professionals.

Introduction: While the specific compound "ethyl-N-(4-chlorophenyl)formimidate" is not extensively characterized in the scientific literature, the N-(4-chlorophenyl) moiety is a key pharmacophore in a variety of medicinally active compounds. This document provides detailed application notes and protocols for a representative N-(4-chlorophenyl)-substituted molecule, N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523), which has demonstrated significant anti-Hepatitis B Virus (HBV) activity. The methodologies and principles described herein can be adapted for the study of other related N-(4-chlorophenyl) derivatives.

I. Application Notes for N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

IMB-0523 is a novel N-phenylbenzamide derivative with potent antiviral properties. It has shown significant efficacy against both wild-type and drug-resistant strains of the Hepatitis B Virus. Its mechanism of action is distinct from currently approved anti-HBV therapies, making it a promising candidate for further drug development.

Primary Applications:

-

Antiviral Research: Primarily for the study of HBV infection and the development of new anti-HBV therapeutics. It has also demonstrated activity against other viruses, such as Enterovirus 71 (EV71).

-

Mechanism of Action Studies: IMB-0523 serves as a valuable tool for investigating novel antiviral pathways, including the upregulation of Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3G (APOBEC3G) and the activation of the STAT3 signaling pathway.

Quantitative Data Summary:

The following tables summarize the in vitro antiviral activity and cytotoxicity of IMB-0523.

| Table 1: Anti-HBV Activity of IMB-0523 | |

| Virus Strain | IC₅₀ (µM) |

| Wild-type HBV | 1.99 |

| Drug-resistant HBV | 3.30 |

| Lamivudine (3TC) - Wild-type HBV | 7.37 |

| Lamivudine (3TC) - Drug-resistant HBV | >440 |

| Table 2: In Vivo Toxicity of IMB-0523 | |

| Parameter | Value |

| Acute Toxicity (LD₅₀ in mice) | 448 mg/kg |

II. Experimental Protocols

A. Synthesis of N-(4-chlorophenyl)-4-methoxy-3-(methylamino) benzamide (IMB-0523)

This protocol outlines the two-step synthesis of IMB-0523.[1]

Step 1: Synthesis of 4-methoxy-3-(methylamino)benzoic acid

-

Dissolve 3-Amino-4-methoxybenzoic acid (0.3 mol) in 150 mL of 30% aqueous NaOH.

-

Slowly add dimethyl sulphate (0.45 mol) to the solution.

-

Stir the mixture for 24 hours at room temperature.

-

Adjust the pH to 5 with diluted acetic acid and continue stirring for 30 minutes to precipitate the product.

-

Filter the mixture and recrystallize the wet filter cake from 600 mL of methanol to yield 4-methoxy-3-(methylamino)benzoic acid.

Step 2: Synthesis of IMB-0523

-

Dissolve 4-methoxy-3-(methylamino)benzoic acid (0.037 mol) in 50 mL of 1,2-dichloroethane.

-

Add N,N'-diisopropylcarbodiimide (DIC) (0.056 mol) and N-hydroxybenzotriazole (HOBt) (0.056 mol) to the solution.

-

Stir the mixture for 1 hour at room temperature.

-

Add 4-chloroaniline (0.048 mol) and continue stirring for 10 hours at room temperature.

-

Concentrate the mixture in vacuo and add 100 mL of ethyl acetate.

-

Wash the organic layer successively with 0.5 N NaOH (30 mL), 0.5 N HCl (30 mL), and brine (30 mL).

-

Dry the solution over anhydrous MgSO₄, filter, and concentrate.

-

Recrystallize the crude residue from 100 mL of ethyl acetate to obtain IMB-0523.

B. In Vitro Anti-HBV Activity Assessment (Cytopathic Effect - CPE Assay)

This protocol is a general guideline for assessing the antiviral activity of compounds by measuring the inhibition of the virus-induced cytopathic effect.

-

Cell Preparation: Seed HepG2.2.15 cells (or another suitable cell line) in 96-well plates at a density that will result in a confluent monolayer on the day of the assay.

-

Compound Dilution: Prepare serial dilutions of IMB-0523 in cell culture medium. A typical starting concentration might be 100 µM with 2-fold or 3-fold serial dilutions.

-

Infection and Treatment:

-

Remove the growth medium from the cell monolayers.

-

Add the diluted compound to the wells.

-

Infect the cells with a pre-titrated amount of HBV that causes a visible cytopathic effect within a few days.

-

Include cell control (no virus, no compound), virus control (virus, no compound), and a positive control (e.g., Lamivudine).

-

-

Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until the CPE in the virus control wells is significant (e.g., 80-100%).

-

Quantification of Cell Viability:

-

Remove the medium.

-

Add a solution of a viability dye (e.g., Neutral Red or Crystal Violet) and incubate.

-

Wash the wells to remove excess dye.

-

Solubilize the dye taken up by the viable cells.

-

Measure the absorbance at the appropriate wavelength.

-

-

Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of CPE inhibition against the compound concentration.

C. Quantification of HBV DNA by Real-Time PCR

This protocol allows for the quantification of HBV DNA replication in response to treatment with IMB-0523.

-

Sample Collection: Culture HepG2.2.15 cells in the presence of various concentrations of IMB-0523 for a defined period (e.g., 72 hours). Harvest the cell culture supernatant or cell lysates.

-

DNA Extraction: Extract viral DNA from the collected samples using a commercial viral DNA extraction kit according to the manufacturer's instructions.

-

Real-Time PCR:

-

Prepare a PCR master mix containing a SYBR Green or TaqMan-based qPCR mix, and primers and probe specific for a conserved region of the HBV genome.

-

Add a defined volume of the extracted DNA to the PCR master mix.

-

Run the qPCR reaction on a real-time PCR instrument.

-

Include a standard curve of known HBV DNA concentrations to quantify the viral load in the samples.

-

-

Data Analysis: Determine the HBV DNA copy number in each sample by interpolating the Ct values on the standard curve. Calculate the percentage of inhibition of HBV DNA replication for each concentration of IMB-0523 compared to the untreated control.

D. Western Blot Analysis of APOBEC3G and Phospho-STAT3

This protocol is for detecting the upregulation of APOBEC3G and the phosphorylation of STAT3 in cells treated with IMB-0523.

-

Cell Treatment and Lysis:

-

Treat cells (e.g., HepG2.2.15) with IMB-0523 at various concentrations and for different time points.

-

Wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification: Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

SDS-PAGE and Transfer:

-

Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against APOBEC3G, phospho-STAT3 (Tyr705), total STAT3, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

III. Visualizations

References

Application Notes and Protocols: Ethyl N-(4-chlorophenyl)formimidate in the Synthesis of Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the utility of ethyl N-(4-chlorophenyl)formimidate as a versatile building block in the synthesis of various heterocyclic compounds, with a particular focus on pyrimidine derivatives. The protocols outlined below are based on established synthetic methodologies and are intended to serve as a guide for laboratory practice.

Synthesis of Substituted Pyrimidine Derivatives

Ethyl N-(4-chlorophenyl)formimidate is a valuable reagent for the synthesis of substituted pyrimidines through its reaction with active methylene compounds. This approach allows for the construction of the pyrimidine core with a variety of functional groups, depending on the choice of the active methylene partner.

General Reaction Scheme:

The cyclocondensation reaction between ethyl N-(4-chlorophenyl)formimidate and an active methylene compound (-CH₂XY) proceeds via an initial nucleophilic attack of the carbanion generated from the active methylene compound onto the imidate carbon. This is followed by an intramolecular cyclization and subsequent elimination of ethanol to afford the corresponding 4-amino-6-substituted-N-(4-chlorophenyl)pyrimidine derivative.

Application Notes and Protocols: Ethyl-N-(4-chlorophenyl)formimidate Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the synthesis and reactions of ethyl-N-(4-chlorophenyl)formimidate, a key intermediate in the synthesis of various organic compounds, including N,N'-disubstituted formamidines which are prevalent in medicinal chemistry and materials science.

Introduction

This compound is a reactive intermediate that can be synthesized from 4-chloroaniline and triethyl orthoformate. Its primary application lies in its subsequent reaction with nucleophiles, particularly amines, to form formamidine derivatives. This document outlines the detailed protocols for the synthesis of the formimidate and its use in the preparation of a symmetrical diarylformamidine.

Synthesis of this compound

The synthesis of this compound is achieved through the acid-catalyzed reaction of 4-chloroaniline with triethyl orthoformate. The reaction proceeds by the formation of the formimidate, which can be isolated or used in situ for subsequent reactions.

Experimental Protocol: Synthesis of this compound

Materials:

-

4-Chloroaniline

-

Triethyl orthoformate

-

Concentrated Sulfuric Acid

-

Anhydrous Toluene

-

Sodium Carbonate (anhydrous)

-

Standard laboratory glassware for reaction under inert atmosphere and distillation.

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4-chloroaniline (1 equivalent) and triethyl orthoformate (1.5 equivalents).

-

Add a catalytic amount of concentrated sulfuric acid (e.g., 0.02 equivalents) to the mixture.

-

Heat the reaction mixture to reflux (approximately 120-140 °C) and monitor the reaction progress by observing the distillation of ethanol, a byproduct of the reaction.

-

After the theoretical amount of ethanol has been collected, cool the reaction mixture to room temperature.

-

Neutralize the acidic catalyst by adding anhydrous sodium carbonate and stir for 30 minutes.

-

Filter the mixture to remove the solid sodium carbonate and any salts.

-

The filtrate, containing the crude this compound, can be used directly in the next step or purified by vacuum distillation. A boiling point of 82-83 °C at 40 mm Hg has been reported for this compound.[1]

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 4-Chloroaniline | [1] |

| Reagent | Triethyl orthoformate | [1] |

| Catalyst | Concentrated Sulfuric Acid | [1] |

| Product | This compound | [1] |

| Reported Boiling Point | 82-83 °C / 40 mm Hg | [1] |

Logical Workflow for the Synthesis of this compound

Caption: Workflow for the synthesis of this compound.

Reactions of this compound: Synthesis of N,N'-bis(4-chlorophenyl)formamidine

A primary application of this compound is its reaction with a second equivalent of an amine to produce N,N'-disubstituted formamidines. This reaction can be carried out in a one-pot synthesis from the initial starting materials or in a stepwise manner using the isolated formimidate. An iron(III) chloride catalyzed method provides an efficient route to these compounds at ambient temperature.[2]

Experimental Protocol: Synthesis of N,N'-bis(4-chlorophenyl)formamidine

Materials:

-

4-Chloroaniline

-

Triethyl orthoformate

-

Iron(III) Chloride (FeCl₃)

-

Toluene

-

Standard laboratory glassware for reaction under inert atmosphere.

Procedure:

-

In a round-bottomed flask equipped with a magnetic stirrer and a nitrogen inlet, dissolve 4-chloroaniline (2 equivalents) in toluene.

-

Add triethyl orthoformate (1 equivalent) to the solution.

-

Add a catalytic amount of anhydrous iron(III) chloride (e.g., 10 mol%).

-

Stir the reaction mixture at room temperature for approximately 3 hours.[2]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by washing with water and brine, followed by drying the organic layer over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product can be purified by recrystallization or column chromatography.

Data Presentation:

| Parameter | Value | Reference |

| Starting Material | 4-Chloroaniline | [2] |

| Reagent | Triethyl orthoformate | [2] |

| Catalyst | Iron(III) Chloride (FeCl₃) | [2] |

| Product | N,N'-bis(4-chlorophenyl)formamidine | |

| Reaction Time | ~3 hours | [2] |

| Temperature | Ambient | [2] |

Signaling Pathway for the Formation of N,N'-Diarylformamidines

Caption: Proposed pathway for the synthesis of N,N'-diarylformamidines.

Conclusion

The protocols described provide a clear and detailed guide for the synthesis of this compound and its subsequent conversion to N,N'-bis(4-chlorophenyl)formamidine. These methods are robust and can be adapted for the synthesis of a variety of related formamidine compounds, which are of significant interest in the fields of drug discovery and materials science. Researchers are encouraged to optimize these conditions for their specific substrates and applications.

References

Application Notes and Protocols for the Laboratory Preparation of Ethyl-N-(4-chlorophenyl)formimidate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the laboratory synthesis of ethyl-N-(4-chlorophenyl)formimidate, a valuable intermediate in organic synthesis and drug discovery. The procedure is based on the well-established reaction of 4-chloroaniline with triethyl orthoformate.

Introduction

This compound is a reactive intermediate that can be used in the synthesis of a variety of heterocyclic compounds and other complex organic molecules. Its preparation involves the condensation of 4-chloroaniline with triethyl orthoformate, typically under acidic catalysis. This document outlines a reliable and reproducible method for its synthesis and isolation.

Reaction Scheme

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound. This data is based on a typical laboratory-scale preparation.

| Parameter | Value | Reference |

| Starting Materials | ||

| 4-Chloroaniline | 63.8 g (0.50 mole) | [1] |

| Triethyl orthoformate | 111 g (0.75 mole) | [1] |

| Concentrated Sulfuric Acid | 2.0 g (0.02 mole) | [1] |

| Reaction Conditions | ||

| Initial Oil Bath Temperature | 115–120 °C | [1] |

| Final Oil Bath Temperature | 175–180 °C | [1] |

| Reaction Time | ~1.5 hours | [1] |

| Product Isolation & Characterization | ||

| Boiling Point | 82–83 °C / 40 mm Hg | [1] |

| Refractive Index (nD25) | Not explicitly stated for the formimidate | |

| Yield | Not explicitly stated as a main product, but can be isolated. | [1] |

Experimental Protocol

This protocol details the step-by-step procedure for the synthesis of this compound.

Materials:

-

p-Chloroaniline (63.8 g, 0.50 mole)[1]

-

Triethyl orthoformate (111 g, 0.75 mole)[1]

-

Concentrated sulfuric acid (2.0 g, 0.02 mole)[1]

-

Round-bottomed flask (300 ml)

-

Fractionating column (30 cm, packed with glass helices)

-

Distillation head with condenser and thermometer

-

Heating mantle or oil bath

-

Claisen head

-

Apparatus for vacuum distillation

Procedure:

-

Reaction Setup: In a 300-ml round-bottomed flask, combine 63.8 g (0.50 mole) of p-chloroaniline and 111 g (0.75 mole) of triethyl orthoformate.[1]

-

Catalyst Addition: Carefully add 2.0 g (0.02 mole) of concentrated sulfuric acid to the mixture while swirling.[1]

-

Distillation Setup: Attach a 30-cm fractionating column packed with glass helices to the flask. Fit the column with a distillation head, thermometer, and condenser.[1]

-

Reaction and Ethanol Removal: Heat the flask in an oil bath. When the oil bath temperature reaches 115–120 °C, the reaction mixture will begin to boil, and ethanol will start to distill at a vapor temperature of 78–80 °C.[1]

-

Temperature Increase: Over approximately 1 hour, gradually raise the oil bath temperature to about 175 °C to maintain a steady distillation of ethanol.[1]

-

Hold Period: Maintain the oil bath temperature at 175–180 °C for 30 minutes after the rate of ethanol distillation decreases.[1]

-

Isolation of the Product: After cooling the reaction mixture, reconfigure the apparatus for vacuum distillation using a Claisen head. Isolate the ethyl N-p-chlorophenylformimidate by fractional distillation at reduced pressure. The product will distill at 82–83 °C/40 mm.[1]

Experimental Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Concentrated sulfuric acid is highly corrosive. Handle with extreme care.

-

p-Chloroaniline is toxic and a suspected carcinogen. Avoid inhalation and skin contact.

-

Triethyl orthoformate is flammable. Keep away from open flames and ignition sources.

-

Vacuum distillation should be performed with appropriate glassware and a blast shield.

Notes

-

The procedure described is a general method. Optimization of reaction times and temperatures may be necessary depending on the specific laboratory setup.

-

The purity of the isolated product should be confirmed by appropriate analytical techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

-

This reaction can also be driven to completion to form N-ethyl-p-chloroaniline as the main product if that is the desired compound. The isolation of the formimidate intermediate requires careful monitoring of the distillation.[1]

References

Application Notes and Protocols for the Analytical Characterization of Ethyl-N-(4-chlorophenyl)formimidate

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the characterization of ethyl-N-(4-chlorophenyl)formimidate, a compound of interest in pharmaceutical and chemical research. The following protocols are designed to ensure accurate and reproducible analysis using common analytical techniques.

Introduction

This compound is an organic compound containing a formimidate functional group. Its chemical structure necessitates a multi-faceted analytical approach for complete characterization, including chromatographic and spectroscopic techniques. These notes offer detailed protocols for researchers engaged in the synthesis, quality control, and stability testing of this and related compounds.

Chromatographic Analysis

Chromatographic methods are essential for assessing the purity of this compound and for quantifying it in various matrices.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. Due to the likely thermal stability of the target compound, GC-MS is a suitable method for its analysis.

Experimental Protocol:

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent 6890N GC with a 5973N Mass Selective Detector).

-